N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide
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Overview
Description
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C20H21N3OS and its molecular weight is 351.47. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide and its derivatives have been explored for their antimicrobial properties. For instance, thiazolo[3,2-a] pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives, which share structural similarities with this compound, have been synthesized and evaluated for their in vitro antimicrobial activity. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents (El-Hag Ali et al., 2005).
Fluorescent pH Sensors
The compound and its structural analogs have been utilized in the development of novel fluorescent pH sensors. Specifically, derivatives incorporating the naphthalimide moiety have demonstrated significant potential as fluorescent pH sensors. These compounds, due to their intramolecular hydrogen bonding capabilities, can exhibit strong fluorescence quenching and red shifts in weakly acidic conditions, making them suitable for pH sensing applications (Cui et al., 2004).
Ligand Binding and Molecular Interaction
Another research application involves the molecular interaction and binding studies of similar compounds to biological receptors. Studies have shown that such compounds can serve as potent and selective antagonists for specific receptors, providing valuable insights into receptor-ligand interactions. This includes the development of unified pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, enhancing our understanding of the molecular basis of receptor activation and blockade (Shim et al., 2002).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using this compound as a precursor or intermediate has been explored extensively. These synthetic routes have led to the creation of a variety of compounds with potential biological activity, demonstrating the compound's utility as a versatile building block in organic synthesis (El-Emary et al., 2005).
Mechanism of Action
Target of Action
The compound “N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-1-naphthamide” belongs to a class of compounds known as thiazoles. Thiazoles are known to have diverse biological activities and can interact with a variety of biological targets .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and target. For example, some thiazole derivatives have been found to have anti-inflammatory properties, suggesting they may affect pathways related to inflammation .
Result of Action
Based on the known activities of other thiazole derivatives, it could potentially have effects such as anti-inflammatory, antimicrobial, or antiviral activity .
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(18-9-3-7-16-6-1-2-8-17(16)18)22-13-15-5-4-11-23(14-15)20-21-10-12-25-20/h1-3,6-10,12,15H,4-5,11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAFNKQNOBWIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.